molecular formula C10H13NO4 B1664687 6-Maleimidocaproic acid CAS No. 55750-53-3

6-Maleimidocaproic acid

Cat. No. B1664687
CAS RN: 55750-53-3
M. Wt: 211.21 g/mol
InChI Key: WOJKKJKETHYEAC-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

      Bioconjugation: 6-Maleimidocapronic acid serves as a valuable linker in the development of targeted therapies, such as antibody-drug conjugates (ADCs).

      Protein Modification: It is used to modify proteins and peptides by conjugating them to other molecules (e.g., fluorophores, drugs, or nanoparticles).

      Drug Delivery: The compound plays a role in drug delivery systems, enhancing drug specificity and efficacy.

      Surface Modification: It can be used to functionalize surfaces for biomedical applications.

  • Safety and Hazards

    6-Maleimidocaproic acid can cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

    Future Directions

    While specific future directions for 6-Maleimidocaproic acid are not mentioned in the search results, it’s worth noting that the compound is used as a probe for introducing maleimides groups into biomolecules and active pharmaceutical ingredients . It is also used with N-hydroxysuccinimide ester as a bifunctional cross-linking reagent . These uses suggest potential future applications in the field of bioconjugation and drug development.

    Mechanism of Action

    • The mechanism of action involves the maleimide group reacting with thiol (-SH) groups on proteins or other biomolecules. This forms a stable covalent bond, allowing specific targeting and modification.
  • Biochemical Analysis

    Biochemical Properties

    The terminal carboxylic acid of 6-Maleimidocaproic acid can react with primary amine groups in the presence of activators to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This property makes it a useful tool for introducing maleimides groups into biomolecules .

    Cellular Effects

    This compound has been used in the creation of prodrugs such as INNO-206, an albumin-binding prodrug of doxorubicin . INNO-206 binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site . This mechanism may provide enhanced antitumor activity of doxorubicin while improving the overall toxicity profile .

    Molecular Mechanism

    The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. For instance, in the creation of the prodrug INNO-206, doxorubicin is derivatized at its C-13 keto-position with a thiol-binding spacer molecule, i.e., this compound hydrazide .

    Dosage Effects in Animal Models

    In animal models, the prodrug INNO-206, which incorporates this compound, has shown superior antitumor efficacy compared to doxorubicin

    Metabolic Pathways

    As a medium-chain fatty acid , it could potentially be involved in fatty acid metabolism.

    Transport and Distribution

    In the context of the prodrug INNO-206, it is known that the prodrug binds rapidly to circulating serum albumin and is then transported to the tumor site .

    Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: 6-Maleimidocapronic acid is a versatile compound that undergoes various reactions.

      Common Reactions:

      Major Products:

  • Comparison with Similar Compounds

    properties

    IUPAC Name

    6-(2,5-dioxopyrrol-1-yl)hexanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H13NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h5-6H,1-4,7H2,(H,14,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WOJKKJKETHYEAC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=O)N(C1=O)CCCCCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H13NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10876051
    Record name N-MALEOYL-6-AMINOHEXANOIC ACID
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10876051
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    211.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    55750-53-3
    Record name 6-Maleimidocaproic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=55750-53-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750533
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name N-MALEOYL-6-AMINOHEXANOIC ACID
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10876051
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

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    Synthesis routes and methods II

    Procedure details

    (z)-4-oxo-5-aza-undec-2-endioic acid, (160 g; 0.698 moles), zinc chloride, 280 g (2.05 moles), and phenothiazine, 0.15 g were added to a two liter round bottom flask fitted with an overhead stirrer, condenser, thermocouple, addition funnel, an inert gas inlet, and heating mantle. Chloroform (CHCl3), 320 mL was added to the 2 liter reaction flask, and stirring of the mixture was started. Triethylamine (480 mL; 348 g, 3.44 moles (TEA)) was added over one hour. Chlorotrimethyl silane (600 mL; 510 g, 4.69 moles) was then added over two hours. The reaction was brought to reflux and was refluxed overnight (˜16 hours). The reaction was cooled and added to a mixture of CHCl3 (500 mL), water (1.0 liters), ice (300 g), and 12 N hydrochloric acid (240 mL) in a 20 liter container over 15 minutes. After 15 minutes of stirring, the aqueous layer was tested to make sure the pH was less than 5. The organic layer was separated, and the aqueous layer was extracted three times with CHCl3 (700 mL) each extraction. The organic layers were combined and evaporated on a rotary evaporator. The residue was then placed in a 20 liter container. A solution of sodium bicarbonate (192 g) in water (2.4 liters) was added to the residue. The bicarbonate solution was stirred until the solids were dissolved. The bicarbonate solution was treated with a solution of hydrochloric acid, (26 liters of 1.1 N) over 5 minutes to a pH of below 2. The acidified mixture was then extracted with two portions of CHCl3, (1.2 liters and 0.8 liters) each extraction. The combined extracts were dried over sodium sulfate and evaporated. The residue was recrystallized from toluene and hexane. The crystalline product was then isolated by filtration and dried which produced 85.6 g of white N-(6-oxo-6-hydroxyhexyl)maleimide (Mal-EACA; Compound 2). Analysis on an NMR spectrometer was consistent with the desired product: 1H NMR (CDCl3, 400 MHz) δ6.72 (s, 2H; maleimide protons), 3.52 (t, 2H, J=7.2 Hz; methylene next to maleimide), 2.35 (t, 2H, J=7.4; methylene next to carbonyl), 1.69-1.57 (m, 4H; methylenes adjacent to central methylene), and 1.39-1.30 (m, 2H; the central methylene). The product had a DSC (differential scanning calorimator) melting point peak at 89.9° C.
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    Synthesis routes and methods III

    Procedure details

    The symmetrical anhydride of 6-Maleimidocaproic acid (Compound 24, FIG. 5) was prepared by the reaction of maleic anhydride and e-Amino-n-caproic acid in the presence of acetic acid to give 6-Maleimidocaproic acid (Compound 23) which was then converted to Compound 24 using dicyclohexyl carbodiimide (DCCl).
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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